2-(2,4-dichlorophenoxy)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine. This results in the formation of 2,4-dichlorophenoxyacetyl chloride.
Coupling with Benzodiazole Derivative: The next step involves the reaction of the dichlorophenoxyacetyl chloride with 1-methyl-1H-1,3-benzodiazole-5-amine in the presence of a base such as triethylamine. This coupling reaction leads to the formation of the desired compound, 2-(2,4-DICHLOROPHENOXY)-N-(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-DICHLOROPHENOXY)-N-(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction parameters and improve efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N-(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dichlorophenoxy group.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N-(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENOXY)ACETIC ACID: A related compound with similar structural features but lacking the benzodiazole moiety.
N-(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE: A compound with the benzodiazole moiety but without the dichlorophenoxy group.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N-(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE is unique due to the presence of both the dichlorophenoxy and benzodiazole groups, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13Cl2N3O2 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-methylbenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-21-9-19-13-7-11(3-4-14(13)21)20-16(22)8-23-15-5-2-10(17)6-12(15)18/h2-7,9H,8H2,1H3,(H,20,22) |
InChI Key |
KNCFALUXTNQYPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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